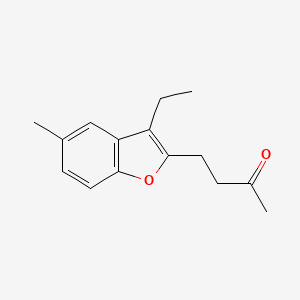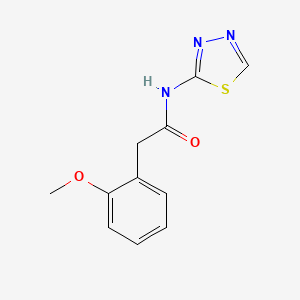
4-benzyl-1-(2-chloro-4-methylbenzoyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzyl-1-(2-chloro-4-methylbenzoyl)piperidine is a synthetic compound that belongs to the family of piperidine derivatives. It has gained significant attention in recent years due to its potential applications in scientific research. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. In
作用機序
The mechanism of action of 4-benzyl-1-(2-chloro-4-methylbenzoyl)piperidine involves its interaction with the dopamine transporter. It acts as a dopamine transporter blocker, preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can result in increased dopamine signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-benzyl-1-(2-chloro-4-methylbenzoyl)piperidine are related to its interaction with the dopamine transporter. It has been shown to increase dopamine levels in the brain, which can result in increased motivation, reward-seeking behavior, and attention. It has also been shown to decrease the activity of the prefrontal cortex, which can result in impaired decision-making and impulse control.
実験室実験の利点と制限
One of the advantages of using 4-benzyl-1-(2-chloro-4-methylbenzoyl)piperidine in lab experiments is its specificity for the dopamine transporter. This makes it a useful tool for studying the function of this transporter. However, one of the limitations is that it is a synthetic compound and may not accurately reflect the effects of natural compounds on the dopamine transporter.
将来の方向性
There are several future directions for the study of 4-benzyl-1-(2-chloro-4-methylbenzoyl)piperidine. One area of interest is its potential use in the treatment of drug addiction and ADHD. It has also been suggested that it may have applications in the treatment of other psychiatric disorders, such as depression and schizophrenia. Further research is needed to fully understand the potential applications of this compound. Additionally, there is a need for the development of more specific and selective compounds that can target the dopamine transporter with greater precision.
Conclusion:
In conclusion, 4-benzyl-1-(2-chloro-4-methylbenzoyl)piperidine is a synthetic compound that has gained significant attention in recent years for its potential applications in scientific research. It has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. Further research is needed to fully understand the potential applications of this compound and to develop more specific and selective compounds that can target the dopamine transporter with greater precision.
合成法
The synthesis of 4-benzyl-1-(2-chloro-4-methylbenzoyl)piperidine involves the reaction of 2-chloro-4-methylbenzoyl chloride with benzylpiperidine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is purified using column chromatography to obtain a pure compound.
科学的研究の応用
4-benzyl-1-(2-chloro-4-methylbenzoyl)piperidine has been studied for its potential applications in scientific research. It has been shown to have an affinity for the dopamine transporter and can be used to study the function of this transporter. It has also been studied for its potential use in the treatment of drug addiction and attention deficit hyperactivity disorder (ADHD).
特性
IUPAC Name |
(4-benzylpiperidin-1-yl)-(2-chloro-4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO/c1-15-7-8-18(19(21)13-15)20(23)22-11-9-17(10-12-22)14-16-5-3-2-4-6-16/h2-8,13,17H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMFZZDWHYNXOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzylpiperidin-1-yl)-(2-chloro-4-methylphenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(2-ethoxyphenoxy)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B5713929.png)
![methyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5713933.png)

![2-chloro-N'-[(3,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5713946.png)

![7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5713957.png)


![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-methoxy-5-methylphenyl)thiourea](/img/structure/B5713968.png)
![2-(2,4-dihydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5713988.png)
![ethyl (4-{2-[4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]carbonohydrazonoyl}-2-methoxyphenoxy)acetate](/img/structure/B5714004.png)
![N-{[(4-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5714006.png)
![1-(3,4-dimethoxyphenyl)ethanone [2-(3-pyridinyl)-4-quinazolinyl]hydrazone](/img/structure/B5714008.png)
![methyl 2-{[(butyrylamino)carbonothioyl]amino}benzoate](/img/structure/B5714013.png)